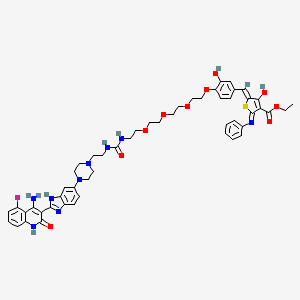
Dovitinib-RIBOTAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dovitinib-RIBOTAC is a novel compound that combines the properties of dovitinib, a receptor tyrosine kinase inhibitor, with the innovative RIBOTAC (ribonuclease targeting chimera) technology. This compound selectively targets and degrades cancer-associated ribonucleic acid (RNA), offering a promising approach for cancer treatment .
Preparation Methods
The preparation of Dovitinib-RIBOTAC involves converting dovitinib into a RIBOTAC by adding a chemical moiety. This moiety consists of a repeating carbon and oxygen chain and a five-member ring containing sulfur, which can recruit and activate an RNA-degrading enzyme called ribonuclease L . The synthetic route includes:
Selection and Computational Drug Design: Using the Inforna system to identify small molecules that bind to specific RNA structures.
Chemical Modification: Adding the chemical moiety to dovitinib to enhance its selectivity for the target RNA.
Chemical Reactions Analysis
Dovitinib-RIBOTAC undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly involving the sulfur-containing ring.
Reduction: Reduction reactions may occur, affecting the carbon and oxygen chain.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dovitinib-RIBOTAC has several scientific research applications:
Cancer Treatment: It has shown efficacy in reducing cancer progression in mouse models of breast cancer and kidney disease
RNA Targeting: The compound’s ability to selectively degrade specific RNA makes it a valuable tool in studying RNA-related diseases.
Drug Development: The RIBOTAC technology can be applied to other drugs, potentially leading to new treatments for various diseases.
Mechanism of Action
Dovitinib-RIBOTAC exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, an enzyme that degrades RNA. This selective degradation of RNA disrupts the production of proteins associated with cancer progression . The molecular targets include microRNA-21, which is involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Dovitinib-RIBOTAC is unique due to its combination of dovitinib’s receptor tyrosine kinase inhibition with the RNA-targeting capabilities of RIBOTAC technology. Similar compounds include:
Dovitinib: A receptor tyrosine kinase inhibitor used in cancer treatment.
Other RIBOTACs: Compounds that use the RIBOTAC technology to target different RNA molecules.
Dovitinib-RIBOTAC stands out for its enhanced selectivity and efficacy in targeting cancer-associated RNA .
Properties
Molecular Formula |
C51H56FN9O10S |
|---|---|
Molecular Weight |
1006.1 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C51H56FN9O10S/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66)/b41-30-,56-49? |
InChI Key |
YTBJOOVFCGXASL-MYYQOHSPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


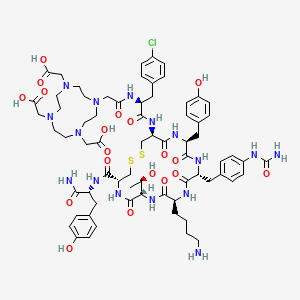

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)
![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)
![(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile](/img/structure/B10857737.png)
![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)
![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
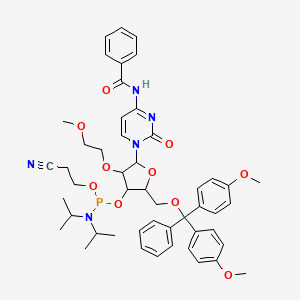
![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)
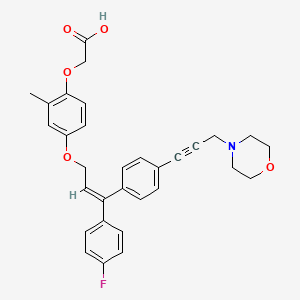
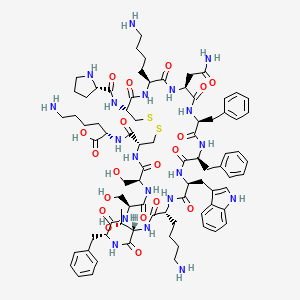

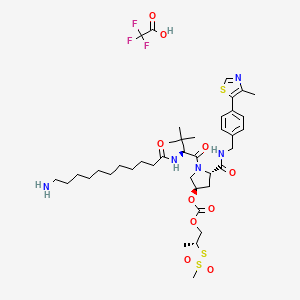
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
